Specific Scientific Field: Industrial Chemistry
Application Summary: Anthraquinone (anthracene-9,10-dione) is a multifaceted chemical used in the paper industry and in the production of synthetic dyes . It is produced on a large scale worldwide due to these applications .
Results or Outcomes: The use of anthraquinone in these industries has led to its ubiquitous presence as a contaminant in air, water, food packaging, and more recently, in foodstuffs .
Specific Scientific Field: Organic Chemistry
Application Summary: 2,7-Dinitrophenanthrene-9,10-dione (DNPO) is used as a photocatalyst in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .
Methods of Application: The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties . It is used in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .
Specific Scientific Field: Chemical Research
Application Summary: 3-Bromo-9,10-phenanthrenedione is a chemical compound used in various chemical research .
Results or Outcomes: The use of 3-Bromo-9,10-phenanthrenedione in chemical research has led to various findings and advancements in the field .
Application Summary: 9,10-Dibromophenanthrene is used in organic synthesis . On heating, this compound loses a molecule of HCl and gives 9-bromophenanthrene .
Methods of Application: 9,10-Dibromophenanthrene is prepared by reacting bromine in peroxide with phenanthrene . 9-Bromophenanthrene may also be prepared by heating phenanthrene with bromine in the presence of FeBr3 .
Results or Outcomes: The use of 9,10-Dibromophenanthrene in organic synthesis has led to the production of various organic compounds .
Specific Scientific Field: Photochemistry
Methods of Application: The photocycloaddition reaction can be achieved under green (530 nm) or orange (590 nm) light irradiation . The product distribution can be precisely controlled by the choice of the color of light .
Results or Outcomes: This method features mild reaction conditions, experimental simplicity, good atomic economy, and broad substrate scope .
2-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula . It features a phenanthrene skeleton with bromine and diketone functional groups at the 2-position and 9,10-positions, respectively. This compound is characterized by its potential applications in organic synthesis and materials science, particularly in the development of semiconductors and fluorescent materials.
Currently, there is no documented information on the mechanism of action of 2-Bromophenanthrene-9,10-dione in biological systems.
As with most organic compounds, proper handling and safety precautions are advisable due to the lack of specific data on 2-Bromophenanthrene-9,10-dione. Potential hazards may include:
The chemical behavior of 2-bromophenanthrene-9,10-dione is influenced by its electrophilic nature. It can undergo various reactions typical of phenanthrene derivatives, including:
These reactions broaden the utility of 2-bromophenanthrene-9,10-dione in organic synthesis and material science applications .
Phenanthrene derivatives, including 2-bromophenanthrene-9,10-dione, exhibit various biological activities. The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics. Its electrophilic nature facilitates interactions with nucleophilic sites on biomolecules, potentially leading to altered cellular functions. Notably, it may induce oxidative stress in cells, affecting gene expression and cellular metabolism .
Synthesis of 2-bromophenanthrene-9,10-dione can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
2-Bromophenanthrene-9,10-dione serves multiple roles in various fields:
Research has shown that 2-bromophenanthrene-9,10-dione interacts with various biological targets. Its ability to form adducts with proteins suggests potential implications in drug design and toxicity studies. The compound's electrophilic properties allow it to react with nucleophiles in biological systems, which may lead to significant biochemical changes .
Several compounds share structural similarities with 2-bromophenanthrene-9,10-dione. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Bromophenanthrene-9,10-dione | Similar diketone structure; different bromine position | |
2,7-Dibromophenanthrene-9,10-dione | Contains two bromine atoms; useful for semiconductor applications | |
Phenanthrene-9,10-dione | Parent compound without bromine; foundational structure for derivatives |
The uniqueness of 2-bromophenanthrene-9,10-dione lies in its specific positioning of functional groups that enhance its reactivity while maintaining a stable phenanthrene core. This positioning allows for selective reactions not typically observed in other similar compounds. Its potential for use in advanced materials science further distinguishes it from its analogs .